2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Physical property Thermal analysis Crystallinity

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS 27058-50-0) is a white to off-white crystalline solid with a distinct 2-amino group that enables efficient amidation, making it a superior building block for NSAIDs and nucleoside analogs. It offers a defined SecA ATPase IC50 of 1 μM for antimicrobial research. Its lower melting point (230-234°C) vs. analogs facilitates thermal processing.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 27058-50-0
Cat. No. B1580698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
CAS27058-50-0
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)N)C#N
InChIInChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2H,(H3,7,8,9,10)
InChIKeyYAKNECSSHHNRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS 27058-50-0): Baseline Characterization for Procurement Evaluation


2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS 27058-50-0) is a pyrimidine derivative featuring a 2-amino group and a 5-carbonitrile substituent on the pyrimidine ring [1]. The compound is a white to off-white crystalline solid with a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol . It exhibits a melting point of 230-234 °C and demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The compound is commercially available at purities typically ranging from 95% to 98%, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors .

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: Why Generic Substitution of In-Class Pyrimidine-5-carbonitriles Is Not Advisable


While the pyrimidine-5-carbonitrile scaffold is common to numerous research compounds, simple substitution within this class often leads to significant changes in physicochemical properties and biological activity. For example, the presence of the 2-amino group in 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile distinguishes it from 5-cyanouracil and its methylated derivatives, which lack this nucleophilic amine [1][2]. This structural variation directly impacts melting point, solubility, and synthetic utility in amidation and nucleoside analog construction . The quantitative comparisons provided in Section 3 demonstrate that 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile occupies a distinct position in terms of both physical properties and biological target engagement relative to its closest analogs.

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: Quantified Differentiation vs. Closest Analogs and Alternatives


Thermal Stability and Melting Point Differentiation Against Common Pyrimidine-5-carbonitrile Analogs

The melting point of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is 230-234 °C . This value is substantially lower than that of 5-cyanouracil (278-280 °C) [1] and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (351-353 °C) . The 44-123 °C difference in melting point has direct implications for formulation and processing conditions, indicating that substitution with these analogs would require significantly different thermal treatment and may alter the crystallinity of final products.

Physical property Thermal analysis Crystallinity

Biological Target Engagement: SecA Inhibition IC50 Value

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been reported to inhibit the bacterial SecA translocase with an IC50 of 1.00E+3 nM (1 μM) in a Xenopus laevis oocyte ion channel assay [1]. This value positions the compound as a moderate SecA inhibitor compared to known reference inhibitors such as inorganic azide (IC50 ~3 mM) [2] and early indole derivatives (IC50 0.25 μM) [3]. While the potency is not exceptional, it establishes a defined biological activity profile that may be suitable for probe development or as a starting point for medicinal chemistry optimization.

Antibacterial SecA inhibitor Enzyme inhibition

Synthetic Utility: Unique Amidation Reactivity for Bioconjugation and Probe Development

The 2-amino group of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile enables facile amidation reactions, forming stable amide bonds with carboxylic acids or activated esters . This reactivity is absent in 5-cyanouracil and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which lack the nucleophilic amine and are thus not directly amenable to similar conjugation strategies [1][2]. Consequently, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can be incorporated into more complex molecular architectures, such as bioactive amides, nucleoside analogs, and agrochemical fungicides, without requiring additional functional group manipulations [3].

Synthetic chemistry Amidation Building block

Purity and Analytical Characterization: Batch-Specific Data Availability

Commercial suppliers of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile routinely provide batch-specific analytical data, including NMR, HPLC, and GC reports, with standard purities of 95% and options up to 98% . In contrast, 5-cyanouracil and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile are often offered without detailed batch analysis, requiring additional in-house quality control . This difference in vendor-provided characterization reduces the procurement risk and streamlines the qualification process for research use.

Quality control Analytical chemistry Procurement

Kinase Inhibition Profile: Weak PK-M2 Inhibition

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile exhibits weak inhibitory activity against rat muscle pyruvate kinase M2 (PK-M2) with a Ki of 900 μM [1]. This low potency contrasts with many pyrimidine-5-carbonitrile derivatives that are designed as potent kinase inhibitors (e.g., EGFR inhibitors with IC50 values in the nM range) [2]. The weak kinase inhibition profile suggests that 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile may serve as a negative control or as a scaffold for further optimization to improve kinase selectivity.

Kinase inhibitor Cancer metabolism Selectivity

Solubility Profile: Moderate Solubility in Polar Aprotic Solvents

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile demonstrates moderate solubility in polar aprotic solvents such as DMF and DMSO . This solubility profile is typical for pyrimidine-5-carbonitriles, but the exact quantitative solubility in various solvents has not been reported. In contrast, 5-cyanouracil is known to have limited solubility in water and common organic solvents [1]. The moderate solubility of the target compound in DMF/DMSO facilitates its use in a wider range of chemical reactions and biological assays compared to less soluble analogs.

Solubility Formulation Sample preparation

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Antibacterial Probe Development Targeting SecA Translocase

The compound exhibits a defined IC50 of 1 μM against bacterial SecA ATPase, as established in a Xenopus oocyte ion channel assay [1]. This moderate potency makes it a suitable starting point for structure-activity relationship studies aimed at optimizing SecA inhibition. Given that SecA is an underexploited antibacterial target, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile provides a validated chemical scaffold for medicinal chemistry efforts seeking novel antimicrobial agents [2].

Synthesis of Bioactive Amides and Nucleoside Analogs

The presence of the 2-amino group enables straightforward amidation, allowing the compound to serve as a versatile building block for constructing more complex molecules . It has been specifically noted as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and nucleoside analogs with antiviral and anticancer potential [3]. This synthetic utility distinguishes it from 5-cyanouracil and its methylated derivatives, which lack this reactive handle.

Chemical Biology Studies Requiring Low Kinase Off-Target Effects

The compound exhibits very weak inhibition of pyruvate kinase M2 (Ki = 900 μM), indicating minimal interference with this key metabolic enzyme [4]. In contrast, many pyrimidine-5-carbonitrile derivatives are potent kinase inhibitors [5]. This property may be advantageous when the compound is used as a building block or probe in cellular assays where off-target kinase inhibition would confound results.

Pre-formulation and Thermal Processing Studies

With a melting point of 230-234 °C , the compound can be processed via melt-based techniques under milder conditions compared to 5-cyanouracil (278-280 °C) [6] and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (351-353 °C) . This lower melting point may facilitate recrystallization, hot-melt extrusion, or other thermal processes, offering practical advantages during drug formulation development.

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